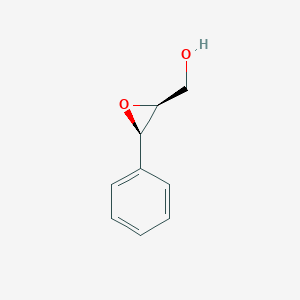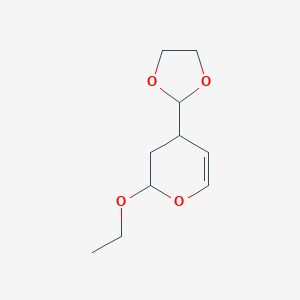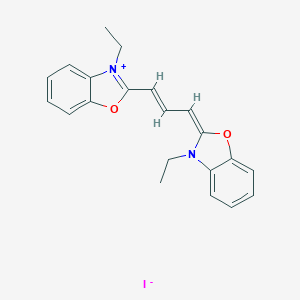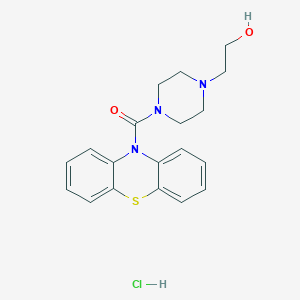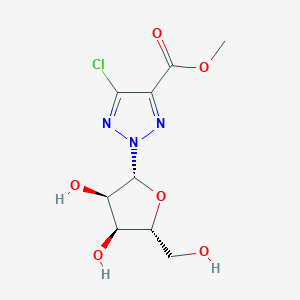
N-(7-nitro-9H-fluoren-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(7-nitrofluoren-1-YL)-: is a chemical compound known for its unique structure and properties It is derived from acetamide and features a nitro group attached to a fluorenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(7-nitrofluoren-1-YL)- typically involves the nitration of fluorenyl derivatives followed by acetamidation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the selective nitration and subsequent acetamidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization can help in obtaining high-purity Acetamide, N-(7-nitrofluoren-1-YL)-.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetamide, N-(7-nitrofluoren-1-YL)- can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Products may include fluorenone derivatives.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Depending on the substituents used, a variety of substituted fluorenylacetamides can be formed.
Applications De Recherche Scientifique
Acetamide, N-(7-nitrofluoren-1-YL)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and inhibition.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Acetamide, N-(7-nitrofluoren-1-YL)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorenyl moiety can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Fluorenylacetamide: Lacks the nitro group, resulting in different reactivity and applications.
Nitrobenzene derivatives: Similar nitro functionality but different aromatic systems.
N-(9-fluorenylmethoxycarbonyl)acetamide: Contains a different protecting group, leading to varied uses in peptide synthesis.
Uniqueness: Acetamide, N-(7-nitrofluoren-1-YL)- is unique due to the presence of both the nitro group and the fluorenyl moiety, which confer distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
IUPAC Name |
N-(7-nitro-9H-fluoren-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-9(18)16-15-4-2-3-13-12-6-5-11(17(19)20)7-10(12)8-14(13)15/h2-7H,8H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLIJDYWCOAPQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CC3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148411 |
Source


|
| Record name | Acetamide, N-(7-nitrofluoren-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108100-29-4 |
Source


|
| Record name | Acetamide, N-(7-nitrofluoren-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108100294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(7-nitrofluoren-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Diethylamino-N-[4-(2-Fluorobenzoyl)-2,5-Dimethylpyrazol-3-Yl]Acetamide Hydrochloride](/img/structure/B24903.png)

